PD 123319
Description
Overview of the Renin-Angiotensin System (RAS) and its Receptor Subtypes
The Renin-Angiotensin System (RAS), also known as the Renin-Angiotensin-Aldosterone System (RAAS), is a crucial hormonal cascade responsible for the long-term regulation of blood pressure, fluid balance, and electrolyte homeostasis within the body. youtube.comnih.govclevelandclinic.orgwikipedia.orgcvphysiology.com This complex system is activated in response to decreased blood pressure or volume. wikipedia.org Renin, an enzyme primarily released by the kidneys, initiates the cascade by cleaving angiotensinogen (B3276523) (a protein produced by the liver) to form angiotensin I. nih.govcvphysiology.com Angiotensin I is then converted into the biologically active octapeptide, Angiotensin II (Ang II), by the angiotensin-converting enzyme (ACE), predominantly found in the lungs and kidneys. youtube.comnih.govcvphysiology.com Angiotensin II is the primary effector peptide of the RAS, exerting its diverse effects by binding to specific surface receptors on various target organs. consensus.appportlandpress.comoup.com The physiological effects of Ang II are primarily mediated through two main receptor subtypes: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R). consensus.appmdpi.comconsensus.app
Angiotensin II Type 1 Receptor (AT1R) and its Classical Effects
The Angiotensin II Type 1 Receptor (AT1R) mediates most of the classical and well-documented functions of Ang II. consensus.appmdpi.comahajournals.org Activation of AT1R leads to a range of effects that contribute to blood pressure elevation and cardiovascular remodeling. These "classical" effects include vasoconstriction, which increases systemic vascular resistance and arterial pressure. cvphysiology.comconsensus.appmdpi.comahajournals.org Furthermore, AT1R activation stimulates sodium reabsorption in the kidneys, leading to increased sodium and water retention, and induces the release of aldosterone (B195564) from the adrenal cortex, which further promotes sodium and water retention. youtube.comcvphysiology.comconsensus.app Beyond its hemodynamic actions, AT1R signaling is also implicated in cellular growth, proliferation, inflammation, fibrosis, cardiac hypertrophy, and the production of reactive oxygen species. consensus.appmdpi.comahajournals.org Overactivity of the AT1R is strongly associated with the development of various pathological conditions, including hypertension, vascular inflammation, atherosclerosis, and heart failure. mdpi.com
Angiotensin II Type 2 Receptor (AT2R) and its Counterbalancing Roles
In contrast to the AT1R, the Angiotensin II Type 2 Receptor (AT2R) is increasingly recognized for its counterbalancing or opposing roles to the AT1R-mediated actions. consensus.appportlandpress.commdpi.comconsensus.appahajournals.orgbenthamdirect.comfrontiersin.org While less understood than AT1R, AT2R activation generally promotes vasodilatation, natriuresis (sodium excretion), anti-proliferation, apoptosis, cell differentiation, anti-inflammation, and anti-fibrotic effects. portlandpress.comahajournals.orgbenthamdirect.comfrontiersin.orgfrontiersin.org For instance, in the kidney, AT2R promotes vasodilation and natriuresis, directly opposing the vasoconstrictor and anti-natriuretic effects of AT1R. ahajournals.org The vasodilatory effect of AT2R is often more evident when the vasoconstrictor action of AT1R is blocked. portlandpress.comfrontiersin.orgfrontiersin.org Although AT2R levels are typically low in the adult cardiovascular system at baseline, its expression significantly increases in pathological conditions, suggesting a protective role in mitigating organ damage. portlandpress.comfrontiersin.orgfrontiersin.org Studies indicate that AT2R activation can increase nitric oxide (NO) production, leading to vasodilation. frontiersin.org The AT2R's diverse actions highlight its importance in tissue remodeling, wound healing, and potentially in regulating blood pressure and sodium excretion. portlandpress.comahajournals.orgbenthamdirect.com
PD 123319 as a Research Tool for AT2R Investigation
The elucidation of the distinct roles of AT1R and AT2R has been critically dependent on the availability of selective pharmacological tools. This compound has emerged as an indispensable compound in this research.
Historical Context of Non-peptide Angiotensin II Receptor Antagonists
Early attempts to block the RAS involved peptide analogues of Angiotensin II, such as Saralasin. While potent, these peptide antagonists suffered from significant limitations, including poor oral bioavailability, short duration of action, and sometimes partial agonist activity, which restricted their therapeutic and research utility. oup.comwikipedia.orgucl.ac.beahajournals.orgkarger.com This led to a concerted effort to develop non-peptide Ang II receptor antagonists. The discovery of non-peptide imidazole (B134444) derivatives like S-8307 and S-8308 in the early 1980s marked a significant step, as they demonstrated weak but selective AT1R blocking properties. wikipedia.orgucl.ac.bekarger.com This breakthrough paved the way for the development of more potent and orally active non-peptide AT1R antagonists, such as Losartan (B1675146), which became a widely used antihypertensive drug. ahajournals.orgwikipedia.orgahajournals.orgwikipedia.org The success in developing selective AT1R antagonists underscored the need for equally selective tools to investigate the less understood AT2R, a challenge that this compound would later address.
Development and Significance of this compound as a Selective AT2R Antagonist
This compound is a potent and selective non-peptide antagonist of the Angiotensin II Type 2 Receptor (AT2R). apexbt.commedchemexpress.comrndsystems.comtocris.com Its development provided a crucial pharmacological probe to discriminate between the two Ang II receptor subtypes and to specifically investigate the functions mediated by AT2R. medchemexpress.commedchemexpress.com this compound exhibits high selectivity for AT2R over AT1R, demonstrating negligible affinity for the AT1R. medchemexpress.commedchemexpress.comcaymanchem.com
Detailed research findings have consistently demonstrated its potency and selectivity across various experimental models:
| Receptor | Tissue/Assay | IC50 Value (nM) | Reference |
| AT2R | Bovine adrenal glomerulosa cells (binding) | 6.9 | medchemexpress.commedchemexpress.com |
| AT2R | Rat adrenal tissue (binding) | 34 | apexbt.comrndsystems.comtocris.com |
| AT2R | Rat brain (binding) | 210 | apexbt.comrndsystems.comtocris.com |
| AT1R | Bovine adrenal glomerulosa cells (DuP-753 sensitive sites) | No effect | medchemexpress.commedchemexpress.com |
| AT1R | AT1R-transfected HEK-293 cells | Negligible | nih.gov |
The significance of this compound as a research tool is profound. It has been instrumental in elucidating the physiological and pathophysiological roles of AT2R in numerous contexts. For instance, studies have utilized this compound to investigate the AT2R's role in:
Cardiovascular System: Demonstrating its ability to inhibit beneficial hemodynamic effects mediated by AT2R in the presence of AT1R blockade, thereby highlighting AT2R's contribution to vasodilation. portlandpress.com It has also been used to explore potential vasocontractile roles of AT2R in specific pathological conditions, such as elastin (B1584352) insufficiency. frontiersin.orgfrontiersin.org
Cellular Processes: Research has shown that this compound can suppress osteogenic differentiation of human mesenchymal stem cells, indicating a role for AT2R in cell fate. apexbt.com
Organ Injury: It has been found to attenuate hyperoxia-induced lung and heart injury in newborn rats, suggesting a protective role for AT2R in these conditions. apexbt.com
The consistent use of this compound in these and other studies underscores its critical importance in dissecting the complex functions of the AT2R, allowing researchers to explore its potential as a therapeutic target in various diseases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O3/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTVFDAKLDMYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024634 | |
| Record name | 1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130663-39-7, 114785-14-7 | |
| Record name | PD 123319 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130663397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Characterization and Receptor Binding Specificity of Pd 123319
Receptor Binding Affinity and Selectivity
PD 123319 functions as a selective antagonist of the angiotensin II receptor, distinguishing it from earlier compounds that inhibited angiotensin II formation or angiotensin-converting enzyme (ACE) activity. apexbt.comglpbio.com Its inhibitory potency varies across different tissues and species. For instance, this compound exhibits IC50 values of 34 nM in rat adrenal tissue and 210 nM in rat brain binding assays. apexbt.comglpbio.comrndsystems.combio-techne.comtocris.comabcam.com In bovine zona glomerulosa microsomal preparations, it prevents Angiotensin II (Ang II) binding with an IC50 value of 6.9 nM. apexbt.comglpbio.commedchemexpress.comselleckchem.com
Table 1: IC50 Values of this compound in Different Tissues
| Tissue/Preparation | Species | IC50 (nM) | Reference |
| Rat Adrenal Tissue | Rat | 34 | apexbt.comglpbio.comrndsystems.com |
| Rat Brain | Rat | 210 | apexbt.comglpbio.comrndsystems.com |
| Bovine Zona Glomerulosa Microsome | Bovine | 6.9 | apexbt.comglpbio.commedchemexpress.com |
| Rat Pheochromocytoma Cells (PC12w) | Rat | 1.7 ± 0.2 | glpbio.com |
This compound demonstrates a clear ability to discriminate between the two primary subclasses of Ang II receptors, AT1R and AT2R. medchemexpress.comselleckchem.commedchemexpress.comnih.gov In membrane preparations from bovine adrenal glomerulosa cells, 125I-Ang II specifically labels two distinct classes of binding sites. The first class, comprising approximately 85% of total Ang II binding sites, is sensitive to DuP-753 (Losartan) and represents the AT1 receptor. This compound shows no effect on 125I-Ang II binding to these AT1R sites. medchemexpress.comselleckchem.commedchemexpress.comnih.gov Conversely, the second class of binding sites is highly sensitive to this compound, exhibiting an IC50 of 6.9 nM, and possesses a significantly lower affinity for DuP-753 (around 10 µM). medchemexpress.comselleckchem.commedchemexpress.comnih.gov This indicates that this compound is a selective ligand for the AT2 receptor. medchemexpress.comselleckchem.commedchemexpress.comnih.govconicet.gov.ar
Angiotensin II, the endogenous ligand for both AT1R and AT2R, exhibits different affinities for these receptor subtypes. In bovine adrenal glomerulosa cells, Ang II shows an affinity of approximately 2 nM for the AT1 receptor (DuP-753 sensitive) and a higher affinity of around 0.3 nM for the AT2 receptor (this compound sensitive). nih.gov
Studies using HEK-293 cells stably transfected with either AT1R or AT2R have provided a systematic analysis of binding affinities for various angiotensin peptides and ligands. For AT1R-transfected cells, only Ang II, Angiotensin III (Ang III), and candesartan (B1668252) demonstrated high affinity. nih.govportlandpress.com In contrast, for AT2R-transfected cells, competition for 125I-[Sar1Ile8]Ang II binding was observed with most ligands, excluding candesartan, AVE0991, and A-779. nih.govportlandpress.com The rank order of affinity for ligands at the AT2R was established as CGP42112 > Ang II ≥ Ang III > Compound 21 ≥ this compound ≫ Angiotensin IV (Ang IV) > Angiotensin-(1-7) (Ang-(1-7)). nih.govportlandpress.com This suggests that shorter angiotensin peptides can also act as endogenous ligands for the AT2R. nih.govportlandpress.com
Table 2: Comparative Binding Affinities at AT1R and AT2R (HEK-293 Cells)
| Ligand | Affinity at AT1R (IC50) | Affinity at AT2R (Rank Order) | Reference |
| Angiotensin II | High (nM range) | ≥ Ang III | nih.govportlandpress.com |
| Angiotensin III | High (nM range) | ≥ Ang II | nih.govportlandpress.com |
| This compound | Lacked affinity (>1000 nM) | ≥ Compound 21 | nih.govportlandpress.com |
| Candesartan | High (nM range) | Lacked affinity | nih.govportlandpress.com |
| CGP42112 | Lacked affinity (>1000 nM) | Highest | nih.govportlandpress.com |
| Angiotensin IV | Lacked affinity (>1000 nM) | ≫ Angiotensin-(1-7) | nih.govportlandpress.com |
| Angiotensin-(1-7) | Lacked affinity (>1000 nM) | Lowest | nih.govportlandpress.com |
This compound is characterized by its high selectivity for the AT2 receptor, demonstrating approximately 10,000-fold greater selectivity for AT2 than AT1 receptors. conicet.gov.ar In contrast, DuP-753 (Losartan) is a well-known selective AT1 receptor antagonist. nih.govphysiology.orgnih.gov Losartan (B1675146) effectively inhibits Ang II binding in Chinese hamster ovary (CHO) cells transfected with either AT1a or AT1b receptors, while this compound has little to no effect on these AT1 subtypes. bioscientifica.com Conversely, in CHO cells expressing the AT2 receptor, this compound and CGP42112 significantly inhibit Ang II binding, whereas losartan shows minimal or no effect. bioscientifica.com This distinct pharmacological profile underscores their utility in differentiating between AT1 and AT2 receptor-mediated effects in research. physiology.orgnih.govnih.gov
Allosteric Modulation of Angiotensin II Receptors by this compound
While this compound is primarily characterized as a potent and selective competitive antagonist of the AT2 receptor, direct and extensive reports detailing its allosteric modulation of Angiotensin II receptors are not a prominent feature in the literature. Some studies have investigated allosteric interactions with Angiotensin II receptors, but these often involve other compounds, such as polyvinyl sulfate, which can modulate Ang II binding affinity to the DuP-753-sensitive AT1 receptor. apexbt.comnih.gov At high concentrations (10−6–10−7 M), this compound has been reported to block Mas and MrgD receptors, which are distinct from the classical Angiotensin II receptors. conicet.gov.ar However, these are generally considered off-target effects rather than specific allosteric modulation of AT1R or AT2R.
Considerations Regarding Receptor Selectivity in Different Tissues and Species
The receptor selectivity of this compound can vary depending on the tissue and species under investigation, reflecting the differential expression and physiological roles of AT1R and AT2R. This compound has been shown to discriminate between subclasses of Ang II receptors across various tissues. medchemexpress.comselleckchem.commedchemexpress.com
In adult tissues, AT2R expression is generally lower compared to AT1R, but AT2Rs are notably expressed in the kidney, adrenal cortex, heart, and vasculature. conicet.gov.ar They may even predominate over AT1Rs in specific locations such as the uterus, ovary, adrenal medulla, pancreas, and certain brain regions. conicet.gov.ar Furthermore, AT2R expression is significantly upregulated following tissue damage, indicating a potential role in tissue repair and inflammation. conicet.gov.ar
Studies in rabbit adrenal gland and uterus, and rat liver, revealed that specific binding sites for Ang II could be divided into two subclasses based on their inhibition by non-peptide ligands. The this compound-sensitive site was predominant in the uterus, while this compound had no effect on Ang II binding in adrenal or liver homogenates at concentrations up to 10 µM. nih.gov In cultured rat renal mesangial cells, approximately 14% of Ang II binding sites showed a high affinity for this compound. physiology.org
Developmental stages also influence receptor expression; for instance, AT2R expression is remarkably higher (100-fold) in neonatal lung tissue compared to adult lung tissue in rats, making newborn rats a valuable model for studying AT2-dependent signaling. nih.gov In spontaneously hypertensive rats (SHR), hypothalamic AT1 and AT2 receptors exhibit greater affinity for Ang II and this compound, and SHR possess a higher number of measurable AT1 and AT2 receptor subtypes compared to normotensive Wistar-Kyoto (WKY) rats. physiology.org These findings highlight the importance of considering tissue-specific and species-specific receptor distribution and regulation when interpreting the effects of this compound.
Molecular and Cellular Mechanisms of Action of Pd 123319
Modulation of Intracellular Signaling Pathways
PD 123319, by selectively blocking the AT2 receptor, influences a multitude of downstream signaling cascades. The functional consequences of this blockade often depend on the specific cell type and the prevailing physiological or pathological context. The AT2 receptor's effects can be counter-regulatory to those of the Angiotensin II Type 1 (AT1) receptor, and thus, its blockade by this compound can unmask or potentiate AT1 receptor-mediated actions.
The AT2 receptor is linked to the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. In neuronal NG108-15 cells, stimulation with Angiotensin II (Ang II) leads to a rapid and transient increase in cGMP production, an effect that is completely abolished by preincubation with this compound. capes.gov.br This indicates that the Ang II-induced cGMP formation is mediated by the AT2 receptor. capes.gov.br Further studies have shown this process to be dependent on a G-protein, as it is also sensitive to pertussis toxin (PTX). capes.gov.br In conscious rats, blockade of the AT2 receptor with this compound during sodium depletion was found to significantly decrease renal interstitial fluid levels of cGMP, further supporting the role of the AT2 receptor in mediating cGMP production. scispace.com
Table 1: Effect of this compound on cGMP Production
| Experimental Model | Stimulus | Effect of this compound | Reference |
|---|---|---|---|
| NG108-15 Cells | Angiotensin II (100 nM) | Abolished the 2.3-fold increase in cGMP | capes.gov.br |
The influence of this compound on Prostaglandin E2 (PGE2) production appears to be indirect, resulting from the interplay between AT1 and AT2 receptor signaling. Studies in sodium-depleted animals have shown that stimulation of the AT1 receptor is responsible for the generation of PGE2. silae.it The AT2 receptor, in this context, may exert an inhibitory effect on PGE2 production. silae.it When the AT2 receptor is blocked by this compound, this inhibitory influence is removed. silae.it Consequently, administration of this compound can lead to an increase in PGE2 production, as the stimulatory effect of Ang II on the AT1 receptor is unopposed. scispace.comsilae.it This suggests that the two major angiotensin receptor subtypes have opposing actions on PGE2 synthesis. silae.it
Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production
| Experimental Model | Condition | Effect of this compound | Implied Mechanism | Reference |
|---|
Mitogen-Activated Protein Kinases (MAPKs) are crucial signaling molecules involved in cell proliferation, differentiation, and apoptosis. Ang II is a known activator of several MAPK pathways, and this compound has been instrumental in dissecting the specific receptor subtypes involved.
The activation of the Extracellular Signal-Regulated Kinase (ERK) 1/2 pathway by Ang II is predominantly mediated through the AT1 receptor. In studies using human cardiomyocytes and rat mesenteric resistance arteries, the Ang II-induced increase in ERK activity was abolished by AT1 receptor antagonists, but not by the AT2-selective antagonist this compound. frontiersin.orgresearchgate.net In fact, in human cardiomyocytes, this compound was found to enhance the Ang II-stimulated activation of ERK. frontiersin.org This suggests that the AT2 receptor may normally counteract the AT1 receptor-mediated activation of ERK. Therefore, blockade of the AT2 receptor with this compound does not inhibit, and may even potentiate, Ang II-induced ERK signaling by leaving the AT1 receptor pathway unopposed. frontiersin.orgnih.gov
Similar to the ERK pathway, the activation of p38 MAPK by Ang II is also primarily an AT1 receptor-mediated event. In human cardiomyocytes, Ang II increased p38 activity, an effect that was abolished by an AT1 receptor blocker and enhanced by this compound. frontiersin.org In human mesangial cells, Ang II-induced production of thrombospondin-1, a process dependent on p38 MAPK, was unaffected by the blockade of the AT2 receptor with this compound. researchgate.net These findings indicate that this compound does not block Ang II-induced p38 MAPK activation and that this signaling cascade is mainly coupled to the AT1 receptor. frontiersin.orgresearchgate.net
Table 3: Effect of this compound on MAPK Signaling Pathways
| Pathway | Cell/Tissue Type | Effect of this compound on Ang II-induced Activation | Reference |
|---|---|---|---|
| ERK1/2 | Human Cardiomyocytes | Enhanced activation | frontiersin.org |
| Rat Mesenteric Arteries | No inhibition | researchgate.net | |
| Glomerular Mesangial Cells | No inhibition | nih.gov | |
| p38 MAPK | Human Cardiomyocytes | Enhanced activation | frontiersin.org |
The role of this compound in modulating the Nuclear Factor-kappa B (NF-κB) pathway is complex and appears to be context-dependent. NF-κB is a key transcription factor involved in inflammatory responses. In human dermal fibroblasts, stimulation of the AT2 receptor with an agonist (C21) inhibited Tumor Necrosis Factor-alpha (TNF-α)-induced NF-κB activation, and this anti-inflammatory effect was blocked by this compound. scispace.com This suggests that, in this system, the AT2 receptor acts to suppress NF-κB-mediated inflammation. scispace.com
Conversely, in a rat model of colitis induced by 2,4-dinitrobenzene sulfonic acid (DNBS), treatment with this compound ameliorated inflammation and inhibited the activation of NF-κB. silae.it This finding implies that in the context of this specific inflammatory bowel disease model, the AT2 receptor may exert a pro-inflammatory effect, which is mitigated by the antagonist this compound. silae.it These seemingly contradictory findings highlight the tissue- and condition-specific nature of AT2 receptor signaling in the regulation of NF-κB.
Table 4: Effect of this compound on NF-κB Activation
| Experimental Model | Finding | Implied Role of AT2 Receptor | Reference |
|---|---|---|---|
| Human Dermal Fibroblasts | Blocked the inhibitory effect of an AT2 agonist on TNF-α-induced NF-κB activation | Anti-inflammatory | scispace.com |
Modulation of Protein Tyrosine Phosphorylation
This compound plays a significant role in modulating intracellular signaling pathways by interfering with protein tyrosine phosphorylation. The activation of the AT2 receptor by its natural ligand, Angiotensin II (Ang II), has been shown to stimulate the activity of protein tyrosine phosphatases (PTPs). nih.gov In studies using R3T3 fibroblast cells, which express the AT2 receptor, Ang II stimulation leads to a rapid and transient increase in PTP activity. nih.gov This activation of phosphatases results in the dephosphorylation of tyrosine residues on various proteins.
The antagonistic action of this compound is demonstrated by its ability to block these effects. When R3T3 cells were concurrently incubated with Ang II and this compound, the inhibitory response on cell proliferation and the associated activation of PTP were abolished. nih.govahajournals.org Similarly, in N1E-115 neuroblastoma cells, which exclusively express AT2 receptors, Ang II treatment causes a significant decrease in the tyrosine phosphorylation levels of several key proteins. nih.gov As an AT2 receptor antagonist, this compound prevents this Ang II-mediated protein tyrosine dephosphorylation, thereby confirming that the AT2 receptor is functionally coupled to PTP activation. nih.govnih.gov
Effects on Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathways
The influence of this compound on the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is primarily understood through its blockade of the AT2 receptor, which plays a counter-regulatory role to the AT1 receptor in phosphoinositide signaling. Research in rat skin slices has shown that Ang II binding to AT1 receptors stimulates phosphatidylinositol (PI) hydrolysis, leading to an increase in inositol (B14025) phosphate (B84403) production. nih.gov Conversely, the activation of AT2 receptors appears to decrease inositol phosphate levels. nih.gov
In this context, the application of this compound was found to potentiate the effect of Ang II on PI hydrolysis. nih.gov This suggests that by blocking the inhibitory action of the AT2 receptor, this compound allows for an unopposed, AT1-mediated increase in the hydrolysis of phosphoinositides, which are precursors for signaling molecules involved in the PI3K pathway.
Role in Phospholipase A2 (PLA2) Activity
The signaling cascade of the AT2 receptor is known to involve the activation of Phospholipase A2 (PLA2). sdu.dk This enzyme is responsible for hydrolyzing phospholipids, leading to the release of arachidonic acid, a precursor for various inflammatory mediators. As a selective antagonist of the AT2 receptor, this compound is understood to block the downstream signaling events that follow receptor activation, including the stimulation of PLA2 activity.
Involvement with Phosphatase Activities (e.g., Protein Phosphatase 2A (PP2A), Src Homology 2 Domain Phosphatase-1 (SHP-1))
Beyond its general effect on protein tyrosine phosphatases, this compound is specifically implicated in the modulation of Protein Phosphatase 2A (PP2A) activity. In primary astrocytes, the anti-inflammatory effects of AT2 receptor activation are mediated through PP2A. researchgate.net An AT2R agonist was shown to abrogate Ang II-induced astrocytic activation, an effect that was mechanistically linked to PP2A. researchgate.net The introduction of this compound reversed these anti-inflammatory effects. researchgate.net This indicates that this compound acts by blocking the AT2 receptor-mediated activation of PP2A, thereby preventing the subsequent inhibition of pro-inflammatory pathways like NF-κB. researchgate.net
Influence on Nitric Oxide (NO) Production and Signaling
This compound significantly influences the production and signaling of nitric oxide (NO) by blocking the AT2 receptor, which is a key stimulator of the NO pathway. In conscious rats, administration of this compound led to a decrease in renal interstitial fluid cGMP, a downstream second messenger of NO, demonstrating that AT2 receptor blockade inhibits renal NO production. nih.gov This effect was confirmed in studies on bradykinin (B550075) B2-receptor-null mice, where this compound still decreased NO and cGMP levels, indicating a direct AT2 receptor-NO link. ahajournals.org
In vascular tissues, this compound was shown to prevent the Ang II-dependent increase in nitric oxide synthase (NOS) mRNA, protein levels, and NO production in pulmonary artery endothelial cells. nih.gov However, the effect can be isoform-specific depending on the pathological context. In a rat model of colitis, this compound treatment downregulated the expression of inducible NOS (iNOS) while leaving endothelial NOS (eNOS) expression unaffected. unipa.it Conversely, in a mouse model of ischemia, this compound suppressed eNOS mRNA expression. ahajournals.org Interestingly, some studies have suggested that this compound may also possess partial agonist properties, as it was observed to induce NO release on its own in a cellular model while also partially blocking the effects of a full AT2R agonist. sdu.dk
| Model System | Observed Effect of this compound | NOS Isoform Affected | Reference |
|---|---|---|---|
| Conscious Rats (Renal) | Decreased renal cGMP | Not specified | nih.gov |
| Pulmonary Artery Endothelial Cells | Prevented Ang II-induced increase in NOS and NO | Total NOS | nih.gov |
| Rat Colitis Model | Downregulated mRNA expression | iNOS | unipa.it |
| Mouse Ischemia Model | Suppressed mRNA expression | eNOS | ahajournals.org |
| CHO-AT2R Cells | Induced NO release (agonist effect); Partially blocked agonist C21 (antagonist effect) | Not specified | sdu.dk |
G-Protein Coupled Receptor (GPCR) Signaling Interactions
This compound's primary mechanism of action is its interaction with the AT2 receptor, which is a member of the G-protein coupled receptor (GPCR) superfamily. uni.lu The AT2 receptor can signal through both G-protein-dependent and -independent pathways. uni.lu this compound functions as a competitive antagonist, binding to the AT2 receptor and blocking its activation by Angiotensin II. This blockade prevents the conformational changes in the receptor that are necessary to initiate downstream signaling cascades. Some evidence suggests that AT2 receptor signaling may be G-protein-independent in certain cell types, as its binding characteristics can be insensitive to GTP analogues. nih.gov
Cellular Responses Mediated by AT2R Blockade by this compound
The blockade of the AT2 receptor by this compound elicits a range of cellular responses by preventing the receptor's normal physiological functions, which are often counter-regulatory to the AT1 receptor.
Proliferation: The AT2 receptor is known to inhibit cell growth. This compound reverses this effect. For instance, it abolishes the anti-proliferative action of Ang II on basic fibroblast growth factor (bFGF)-stimulated R3T3 fibroblast cells. nih.govahajournals.org
Inflammation: In inflammatory conditions, this compound can prevent anti-inflammatory signaling. In a rat model of colitis, however, treatment with this compound was shown to ameliorate inflammation by reducing the expression of pro-inflammatory cytokines like IL-1β and IL-6 and inhibiting the NF-κB pathway. unipa.itnih.gov This suggests a pro-inflammatory role for the AT2 receptor in that specific context. In astrocytes, this compound reverses the anti-inflammatory effects of AT2R agonists. researchgate.net
Oxidative Stress: By blocking certain AT2R-mediated pathways, this compound can reduce oxidative stress. In the colitis model, it decreased the generation of reactive oxygen species (ROS) and nitrites. unipa.it
Fibrosis: The AT2 receptor generally exerts anti-fibrotic effects. Consequently, blockade by this compound prevents this protective action. In mice with high-salt-induced cardiac and renal fibrosis, the beneficial anti-fibrotic effects of an AT2R agonist were completely abolished by this compound. mdpi.com
Angiogenesis: The role of the AT2 receptor in angiogenesis is complex. In a mouse model of ischemia, this compound was found to suppress angiogenesis that was enhanced by an ACE inhibitor. ahajournals.org
| Cellular Process | Effect of this compound | Model System | Reference |
|---|---|---|---|
| Cell Proliferation | Abolishes AT2R-mediated inhibition | R3T3 Fibroblasts | nih.govahajournals.org |
| Inflammation | Reduces inflammatory markers (in colitis) | Rat Colitis Model | unipa.itnih.gov |
| Oxidative Stress | Decreases ROS and nitrites (in colitis) | Rat Colitis Model | unipa.it |
| Fibrosis | Blocks anti-fibrotic effects of AT2R activation | Mouse High-Salt Diet Model | mdpi.com |
| Angiogenesis | Suppresses ACE inhibitor-induced angiogenesis | Mouse Ischemia Model | ahajournals.org |
Modulation of Apoptosis
This compound, a selective antagonist of the Angiotensin II Type 2 (AT2) receptor, exhibits a complex and context-dependent role in the modulation of apoptosis, or programmed cell death. Its effects are intricately linked to the cellular environment and the presence of other signaling molecules.
In some cellular models, this compound does not appear to directly induce or inhibit apoptosis on its own. For instance, in A7r5 and CHO cells, treatment with this compound alone did not significantly alter the apoptotic index. nih.gov This suggests that at a baseline level, blockade of the AT2 receptor by this compound is not sufficient to trigger the apoptotic cascade. Furthermore, in the same study, it was observed that apoptosis could be induced by the overexpression of the AT2 receptor itself, a process that was not inhibited by this compound, indicating that the compound acts as a competitive antagonist rather than an inverse agonist. nih.gov
However, in vascular smooth muscle cells (VSMCs), this compound has been shown to prevent the pro-apoptotic effects of other compounds. For example, the AT1 receptor antagonist valsartan (B143634) was found to induce apoptosis in the aorta of spontaneously hypertensive rats; this effect was prevented by co-administration of this compound. ahajournals.org This suggests that the pro-apoptotic signaling initiated by AT1 receptor blockade is dependent on an active AT2 receptor, which is effectively blocked by this compound. In a different study on VSMCs, Angiotensin II-induced apoptosis was decreased by an AT1 receptor antagonist but not by this compound, indicating the primary role of the AT1 receptor in this specific apoptotic pathway. nih.gov
The molecular mechanisms underlying these observations involve key apoptotic regulators. The AT2 receptor has been linked to the activation of caspases, a family of proteases essential for the execution of apoptosis. nih.govpnas.org While this compound alone did not suppress caspase-3 activation induced by AT2 receptor overexpression, its ability to block valsartan-induced apoptosis in VSMCs implies an indirect influence on these downstream executioner pathways. nih.govahajournals.org
Table 1: Effects of this compound on Apoptosis in Different Cellular Contexts
| Cell Type | Experimental Condition | Effect of this compound | Reference |
| A7r5 and CHO cells | Baseline | No significant change in apoptosis | nih.gov |
| A7r5 cells | AT2 receptor overexpression | Did not inhibit apoptosis | nih.gov |
| Vascular Smooth Muscle Cells (in vivo) | Co-administered with valsartan | Prevented valsartan-induced apoptosis | ahajournals.org |
| Vascular Smooth Muscle Cells | Angiotensin II treatment | Did not decrease Angiotensin II-mediated apoptosis | nih.gov |
Regulation of Cellular Growth and Proliferation
The influence of this compound on cellular growth and proliferation is multifaceted, with outcomes largely dependent on the cell type and the specific growth stimuli involved.
In R3T3 fibroblast cells, Angiotensin II was found to inhibit the increase in cell number induced by basic fibroblast growth factor (bFGF). This antiproliferative effect of Angiotensin II was abolished by this compound, indicating that the growth-inhibitory signal was mediated through the AT2 receptor. ahajournals.org
Conversely, in A7r5 smooth muscle cells, intracellular application of Angiotensin II was shown to induce DNA synthesis and an increase in cell number. These growth effects were inhibited by the intracellular application of this compound, suggesting that in this context, the compound can block pro-proliferative signals originating from within the cell. nih.gov The growth response induced by intracellular Angiotensin II was found to be dependent on the phosphatidylinositol 3-kinase (PI-3K) and mitogen-activated protein kinase (MAPK/ERK) pathways. nih.gov
In the context of endothelial cells, one study demonstrated that this compound increased human umbilical vein endothelial cell (HUVEC) proliferation when co-administered with Angiotensin II and an AT1 receptor blocker. gulhanemedj.org This suggests a potential pro-proliferative role for AT2 receptor blockade in the endothelium under certain conditions.
Table 2: Regulatory Effects of this compound on Cellular Growth and Proliferation
| Cell Type | Stimulus | Effect of this compound | Signaling Pathway Implication | Reference |
| R3T3 fibroblast cells | bFGF + Angiotensin II | Abolished the antiproliferative effect of Angiotensin II | AT2 receptor-mediated growth inhibition | ahajournals.org |
| A7r5 smooth muscle cells | Intracellular Angiotensin II | Inhibited Angiotensin II-induced cell growth | PI-3K and MAPK/ERK | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Angiotensin II + Olmesartan | Increased cell proliferation | AT2 receptor blockade promotes proliferation | gulhanemedj.org |
Effects on Osteogenic Differentiation
This compound has been identified as an inhibitor of osteogenic differentiation, the process by which stem cells develop into bone-forming cells called osteoblasts.
In a study utilizing human mesenchymal stem cells (MSCs), it was observed that the expression of the AT2 receptor significantly increased during osteogenesis. nih.gov When these differentiating MSCs were treated with this compound, with or without the presence of Angiotensin II, there was a significant inhibition of calcium deposition, a key marker of bone formation. nih.gov In contrast, an AT1 receptor blocker had no significant effect, highlighting the specific role of the AT2 receptor in this process. nih.gov
The mechanism underlying this inhibitory effect involves the disruption of a critical signaling pathway. This compound was found to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) during the osteogenic process. nih.gov ERK phosphorylation is a crucial step in the signaling cascade that promotes osteoblast differentiation. By blocking the AT2 receptor, this compound effectively dampens this signal, thereby hindering the differentiation of MSCs into mature osteoblasts. nih.gov
Table 3: Impact of this compound on Osteogenic Differentiation of Human Mesenchymal Stem Cells
| Parameter | Effect of this compound Treatment | Molecular Mechanism | Reference |
| Calcium Deposition | Significantly inhibited | Inhibition of AT2 receptor signaling | nih.gov |
| ERK Phosphorylation | Inhibited | Blockade of the AT2 receptor | nih.gov |
Influence on Angiogenesis
The role of this compound in angiogenesis, the formation of new blood vessels, appears to be minimal, with studies suggesting that the AT2 receptor plays a less significant role in this process compared to the AT1 receptor.
In a study investigating ischemia-induced angiogenesis in mice, the administration of this compound did not influence the extent of new blood vessel formation. nih.gov This indicates that the Angiotensin II-AT2 receptor pathway may have a limited role in modulating angiogenesis in response to ischemic conditions. nih.gov
Further research has shown that the pro-angiogenic effects of Angiotensin II are primarily mediated through the AT1 receptor. For example, Angiotensin II-induced angiogenesis in a Matrigel plug model in mice was completely prevented by an AT1 receptor antagonist, whereas blockade of the AT2 receptor with this compound was ineffective. bohrium.com Similarly, Angiotensin II-induced vascular endothelial growth factor (VEGF) expression and subsequent tube formation in endothelial cells were blocked by an AT1 receptor antagonist but not by this compound. nih.gov The induction of KDR/Flk-1, a VEGF receptor, by Angiotensin II was also inhibited by an AT1 antagonist but not by this compound. ahajournals.org
Table 4: Summary of this compound's Influence on Angiogenesis
| Experimental Model | Key Finding | Implication for this compound | Reference |
| Ischemia-induced angiogenesis in mice | This compound did not alter the extent of angiogenesis. | Minimal role of the AT2 receptor in this process. | nih.gov |
| Matrigel plug angiogenesis in mice | This compound did not prevent Angiotensin II-induced angiogenesis. | Angiogenic effects of Angiotensin II are AT1 receptor-mediated. | bohrium.com |
| Endothelial cell tube formation | This compound did not block Angiotensin II-induced tube formation. | AT1 receptor is key for Angiotensin II-induced angiogenesis in vitro. | nih.gov |
| KDR/Flk-1 mRNA expression in endothelial cells | This compound did not inhibit Angiotensin II-induced KDR/Flk-1 expression. | AT1 receptor mediates Angiotensin II's effect on VEGF receptor expression. | ahajournals.org |
Impact on Smooth Muscle Cell Functionality
This compound has demonstrated significant effects on the functionality of vascular smooth muscle cells (VSMCs), particularly in relation to apoptosis, growth, and extracellular matrix synthesis.
As mentioned previously, this compound can block the pro-apoptotic and growth-inhibitory effects of the AT1 receptor antagonist valsartan in the aorta of spontaneously hypertensive rats. ahajournals.org When administered alone, this compound did not have a significant effect on VSMC apoptosis or DNA synthesis, suggesting that the AT2 receptor does not exert a tonic pro-apoptotic or anti-growth effect under basal conditions in this model. ahajournals.org
In the context of extracellular matrix remodeling, the AT2 receptor has been implicated in collagen synthesis. In cultured VSMCs, direct stimulation of the AT2 receptor with an agonist led to an increase in collagen synthesis. This effect was completely inhibited by this compound, indicating that AT2 receptor activation can contribute to vascular fibrosis, and that this can be blocked by this compound. ahajournals.org
Furthermore, as noted in the section on cellular proliferation, intracellular Angiotensin II can stimulate the growth of A7r5 smooth muscle cells, and this effect is inhibited by the intracellular application of this compound. nih.gov
Table 5: Functional Impacts of this compound on Vascular Smooth Muscle Cells
| Cellular Process | Experimental Context | Effect of this compound | Reference |
| Apoptosis and Growth | Co-administration with valsartan in hypertensive rats | Prevented valsartan-induced apoptosis and growth inhibition | ahajournals.org |
| Collagen Synthesis | In response to AT2 receptor agonist | Inhibited the increase in collagen synthesis | ahajournals.org |
| Cell Growth | In response to intracellular Angiotensin II | Inhibited cell growth | nih.gov |
Physiological and Pathophysiological Roles of At2r Revealed by Pd 123319 in Experimental Models
Inflammatory and Fibrotic Processes
Inhibition of Oxidative Stress and Inflammation (e.g., in Colitis)
Studies utilizing PD 123319 have demonstrated the involvement of AT2R in modulating oxidative stress and inflammation. In experimental models of 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis in rats, this compound, acting as an AT2R antagonist, exhibited beneficial effects by inhibiting oxidative stress and inflammation. The administration of this compound ameliorated colon injury and inflammatory signs, reduced colon shortening, and improved colonic contractility mdpi.comresearchgate.netuniprot.org. Furthermore, it was observed to downregulate the colonic expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-6 (IL-6), along with inducible nitric oxide synthase (iNOS), in a dose-dependent manner. The compound also enhanced the anti-oxidant defense machinery within the colonic tissue mdpi.comresearchgate.netuniprot.org. These protective effects were linked to the ability of this compound to inhibit NF-κB activation induced by DNBS, suggesting a pro-inflammatory role for AT2 receptors in this context, mediated by NF-κB activation and reactive oxygen species generation mdpi.comresearchgate.netuniprot.org.
Role in Fibrosis (e.g., Cardiac Fibrosis, Pulmonary Fibrosis)
The role of AT2R in fibrosis is complex, with this compound helping to delineate its effects. In models of hyperoxia-induced bronchopulmonary dysplasia (BPD) in newborn rats, low concentrations of this compound were found to attenuate cardiopulmonary injury by reducing pulmonary inflammation and fibrosis uniprot.orgrcsb.org. This included a reduction in extravascular collagen III deposition, indicating an anti-fibrotic effect in this specific model uniprot.orgrcsb.org.
However, other studies suggest a protective role for AT2R activation against fibrosis, meaning its antagonism by this compound could exacerbate or prevent anti-fibrotic effects. For instance, in a high salt diet model in mice, the anti-fibrotic effects of an AT2R-selective agonist (β-Pro7-AngIII) on cardiac and renal fibrosis were attenuated by this compound elabscience.com. This indicates that AT2R activation typically offers protection against fibrosis, and blocking it with this compound counteracts this beneficial action elabscience.com. Similarly, in cardiomyopathic hamsters, AT2R is reexpressed by cardiac fibroblasts in failing hearts, where it typically inhibits cell growth and fibrillar collagen metabolism. Pretreatment with this compound was shown to enhance Angiotensin II-induced synthesis of fibronectin and collagen type I, and increase Angiotensin II-induced DNA synthesis, implying that blocking AT2R with this compound can promote fibrosis in this specific cardiac context nih.gov. Long-term (44-week) treatment with this compound in these hamsters also led to a significant increase in the extent of fibrous regions nih.gov.
Modulation of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)
This compound's impact on pro-inflammatory cytokines varies depending on the experimental model. In DNBS-induced colitis in rats, this compound dose-dependently downregulated the colonic expression of IL-1β and IL-6 mdpi.comresearchgate.netuniprot.org. In a gout model, this compound treatment, both alone and in coadministration with Angiotensin II, reduced IL-1β production wikipedia.org.
Conversely, in studies where AT2R activation is protective, this compound can block these beneficial anti-inflammatory effects. For example, in cultured Type I alveolar epithelial cells stimulated with lipopolysaccharide (LPS), while this compound alone did not significantly alter TNF-α or IL-6 secretion, and only non-significantly reduced IL-1β, its role becomes clearer when an AT2R agonist is present. In pulmonary hypertension and in obese Zucker rats, AT2R agonists reduce pro-inflammatory cytokines like TNF-α and IL-6. This compound was found to abolish or prevent these AT2R agonist-induced decreases in cytokine expression, indicating that it blocks the anti-inflammatory actions mediated by AT2R activation.
Myeloperoxidase Activity
Myeloperoxidase (MPO) activity is a common marker for leukocyte infiltration and inflammatory damage. This compound has been shown to significantly reduce MPO activity in various inflammatory models. In DNBS-induced colitis in rats, this compound downregulated colonic MPO activity in a dose-dependent manner, correlating with reduced leukocyte infiltration and ameliorated histological damage mdpi.comresearchgate.netuniprot.org. Similarly, in an experimental mouse model of gout, this compound treatment decreased monosodium urate (MSU)-induced MPO activity. Coadministration of this compound with Angiotensin II also resulted in reduced MPO activity in this model wikipedia.org.
Table 1: Effects of this compound on Inflammatory Markers
| Experimental Model | Marker | Effect of this compound | Reference |
| DNBS-induced Colitis (Rats) | IL-1β expression | Downregulated (dose-dependent) | mdpi.comresearchgate.netuniprot.org |
| DNBS-induced Colitis (Rats) | IL-6 expression | Downregulated (dose-dependent) | mdpi.comresearchgate.netuniprot.org |
| DNBS-induced Colitis (Rats) | iNOS expression | Downregulated (dose-dependent) | mdpi.comresearchgate.netuniprot.org |
| DNBS-induced Colitis (Rats) | Myeloperoxidase activity | Downregulated (dose-dependent) | mdpi.comresearchgate.netuniprot.org |
| Gout Model (Mice) | IL-1β production | Reduced | wikipedia.org |
| Gout Model (Mice) | Myeloperoxidase activity | Decreased | wikipedia.org |
| Pulmonary Hypertension | TNF-α expression | Abolished AT2R agonist-induced decrease | |
| Pulmonary Hypertension | IL-1β expression | Abolished AT2R agonist-induced decrease | |
| Obese Zucker Rats | TNF-α levels | Prevented AT2R agonist-induced lowering | |
| Obese Zucker Rats | IL-6 levels | Prevented AT2R agonist-induced lowering |
Other Physiological Systems
Beyond its roles in inflammation and fibrosis, this compound has been employed to investigate AT2R's involvement in other physiological systems.
Erythrocyte Osmotic Resistance
Studies on human erythrocytes have revealed a protective role for Angiotensin II in maintaining erythrocyte integrity under hypo-osmotic conditions, thereby reducing hemolysis. This protective effect is mediated through the activation of AT2 receptors. Crucially, the presence of this compound, acting as an AT2R antagonist, was shown to abolish this protective effect of Angiotensin II against hemolysis, confirming the direct involvement of AT2 receptors in this mechanism. The signaling pathways implicated in this AT2R-mediated protective effect include the p38 and PI3K/Akt pathways.
Table 2: Effects of this compound on Erythrocyte Osmotic Resistance
| Condition | Angiotensin II Effect | Effect of this compound on Ang II Effect | Signaling Pathways Involved | Reference |
| Hypo-osmotic Stress | Reduces hemolysis (protective) | Abolished protective effect | p38, PI3K/Akt |
Platelet Activation
Research investigating the role of AT2R in platelet activation using this compound suggests that AT2 receptors may not be directly involved in the modulation of platelet aggregation or adhesion in certain contexts. In studies examining collagen-induced human platelet aggregation and Angiotensin II Type 1 Receptor (AT1R) autoantibody-induced platelet aggregation, this compound failed to inhibit platelet aggregation. Furthermore, this compound did not affect the nitric oxide (NO) release stimulated by AT1R antagonists in platelets, nor did it modify the inhibitory effect of AT1R antagonists on platelet adhesion and aggregation. These findings collectively suggest that, in these specific experimental setups, the antagonistic action of this compound on AT2 receptors does not directly influence platelet activation or related processes.
Research Methodologies and Experimental Approaches Utilizing Pd 123319
In Vitro Studies
In vitro methodologies are fundamental to elucidating the direct cellular and tissue-level effects of AT2 receptor modulation by PD 123319. These studies provide a controlled environment to dissect molecular pathways and functional responses.
Cell Culture Models
The use of specific cell lines and primary cell cultures has been instrumental in understanding the function of the AT2 receptor in various cell types.
Adrenocortical Cells: In membrane preparations from bovine adrenal glomerulosa cells, this compound has been pivotal in discriminating between angiotensin II receptor subtypes. nih.govmdpi.com Studies have shown that this compound exhibits a high affinity for the AT2 receptor, with an IC50 of 6.9 nM, while having a much lower affinity for the AT1 receptor. nih.govmdpi.com This selectivity is crucial for isolating the effects mediated specifically by the AT2 receptor in these cells. nih.govmdpi.com
Mesenchymal Stem Cells (MSCs): Research on human MSCs has utilized this compound to explore the role of the AT2 receptor in osteogenic differentiation. nih.gov In these studies, it was observed that the expression of the AT2 receptor significantly increases during osteogenesis. nih.gov The application of this compound was found to inhibit calcium deposition and the phosphorylation of extracellular signal-regulated kinase (ERK), suggesting that AT2 receptor blockade interferes with the osteogenic process in MSCs. nih.gov
Human Erythrocytes: The functional presence of AT2 receptors on human erythrocytes has been investigated using this compound. kcl.ac.uk In studies examining the response to osmotic stress, angiotensin II was shown to have a protective effect against hemolysis. kcl.ac.uk This protective effect was abolished by the presence of this compound, indicating that the AT2 receptor is involved in maintaining the osmotic resistance of human red blood cells. kcl.ac.uk
Astrocytes and Neuronal Cell Lines: In vitro models of ischemic stroke using primary astrocytes from neonatal rats have employed this compound to investigate the role of the AT2 receptor. nih.gov Blockade of the AT2 receptor with this compound resulted in an increased proliferation rate and expression of S100A10, a marker of astrocyte activation. nih.gov Furthermore, conditioned medium from astrocytes treated with this compound was found to increase the activity of cortical neurons, highlighting a role for the AT2 receptor in astrocyte-neuron communication. nih.gov In rat amygdala neurons, this compound has been used to show that angiotensin II can facilitate GABAergic neurotransmission through the AT2 receptor. springermedizin.de
Isolated Tissue Preparations
The use of isolated tissues allows for the examination of the integrated response of different cell types within a tissue to AT2 receptor blockade.
Aortic Vessels: Studies on isolated thoracic aortic vessels from mice have demonstrated that this compound can attenuate the vasorelaxant effects of AT2 receptor agonists like C21. This antagonistic action confirms the involvement of the AT2 receptor in mediating vasodilation in this vascular bed.
Adrenal Glomerulosa Membranes: As mentioned in the cell culture section, membrane preparations from bovine adrenal glomerulosa have been a key model for characterizing the binding properties of this compound. nih.govmdpi.com Radioligand binding assays on these membranes have established the high selectivity of this compound for the AT2 receptor over the AT1 receptor. nih.govmdpi.com
Uterine and Renal Arteries: Research using isolated rat mesenteric resistance arteries has shown that blockade of AT2 receptors with this compound decreases the diameter of arteries subjected to flow, indicating a role for the AT2 receptor in flow-induced dilation. Autoradiographic studies have also localized AT2 receptor binding in the human renal artery, which was identified using this compound to block the AT2 receptor binding sites.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity and selectivity of compounds for their receptors. In the context of this compound, these assays have been crucial in validating its properties as a selective AT2 receptor antagonist. In membrane preparations of bovine adrenal glomerulosa cells, 125I-Angiotensin II is used to label both AT1 and AT2 receptors. The addition of this compound selectively displaces the radioligand from the AT2 receptor binding sites, allowing for the quantification of its binding affinity (IC50) which is reported to be around 6.9 nM to 34 nM in various tissues. nih.govmdpi.comspringermedizin.de Similar assays in AT2 receptor-transfected HEK-293 cells have also been used to confirm the specificity of this compound.
Functional Assays for Vasorelaxation/Vasoconstriction
Functional assays in isolated blood vessels are used to assess the physiological consequences of AT2 receptor blockade. In pre-constricted aortic vessels from mice, this compound has been shown to inhibit the vasorelaxation induced by AT2 receptor agonists. Conversely, in some experimental settings, this compound has been observed to block vasoconstriction. Studies in rat mesenteric arteries have demonstrated that this compound can induce a concentration-dependent decrease in arterial diameter in vessels under flow conditions, suggesting an opposition to a vasodilatory mechanism mediated by the AT2 receptor.
In Vivo Animal Models
In vivo studies are essential for understanding the systemic effects of AT2 receptor modulation in a whole-organism context.
Rodent Models
Rodents, including rats and mice, are the most commonly used animal models in this compound research due to their well-characterized physiology and the availability of genetic models.
Rats, Mice: In various studies, Wistar rats and C57BL/6 mice have been used to investigate the role of the AT2 receptor in conditions such as colitis, ischemia-reperfusion injury, and peripheral neuropathy. For instance, in a rat model of colitis, administration of this compound was found to ameliorate colon injury and inflammation.
Spontaneously Hypertensive Rats (SHR): SHRs are a widely used model of genetic hypertension. In these animals, this compound has been used to investigate the role of the AT2 receptor in blood pressure regulation and cardiovascular remodeling. Studies have shown that while this compound alone may not have a significant effect on blood pressure, it can attenuate the antihypertensive and anti-hypertrophic effects of AT1 receptor blockers, suggesting a counter-regulatory role for the AT2 receptor.
Hypercholesterolemic Mice: In hypercholesterolemic mice, which are prone to developing atherosclerosis and abdominal aortic aneurysms (AAAs), this compound has been used to study the involvement of the AT2 receptor in these pathologies. Interestingly, in one study, co-infusion of this compound with Angiotensin II was found to augment the formation of AAAs, an effect that was surprisingly independent of the AT2 receptor genotype, suggesting a potential off-target effect in this specific context.
Collagen-Induced Arthritis Models: While direct studies using collagen-induced arthritis models with this compound are not prevalent in the searched literature, a closely related model of monosodium urate (MSU) crystal-induced gouty arthritis in mice has been utilized. In this model of acute inflammatory arthritis, local administration of this compound was shown to have significant antinociceptive and anti-inflammatory effects, reducing mechanical allodynia, edema, and levels of inflammatory markers. These findings suggest a pro-inflammatory role for the AT2 receptor in this form of arthritis.
| Cell/Tissue Model | Species | Key Application of this compound | Summary of Findings with this compound |
| Adrenocortical Cells | Bovine | Discriminating AT2 from AT1 receptors | High affinity and selectivity for AT2 receptors. |
| Mesenchymal Stem Cells | Human | Investigating osteogenic differentiation | Inhibited calcium deposition and ERK phosphorylation. |
| Human Erythrocytes | Human | Studying osmotic resistance | Abolished the protective effect of Angiotensin II against hemolysis. |
| Astrocytes/Neuronal Cells | Rat | Exploring role in ischemia and neurotransmission | Increased astrocyte proliferation and neuronal activity. |
| Aortic Vessels | Mouse/Rat | Assessing vasorelaxation/vasoconstriction | Attenuated AT2 receptor-mediated vasorelaxation. |
| Adrenal Glomerulosa Membranes | Bovine | Radioligand binding assays | Confirmed high selectivity for AT2 receptors. |
| Mesenteric/Renal Arteries | Rat | Investigating flow-induced dilation | Decreased arterial diameter in vessels under flow. |
| Animal Model | Species | Condition Studied | Key Application of this compound | Summary of Findings with this compound |
| Wistar Rat | Rat | Colitis | Investigating inflammation | Ameliorated colon injury and inflammation. |
| Spontaneously Hypertensive Rat | Rat | Hypertension, Cardiac Hypertrophy | Assessing role in blood pressure and remodeling | Attenuated the beneficial effects of AT1 receptor blockers. |
| Hypercholesterolemic Mouse | Mouse | Abdominal Aortic Aneurysm | Exploring role in aneurysm formation | Augmented Angiotensin II-induced AAAs, potentially via an AT2 receptor-independent mechanism. |
| Gouty Arthritis Model | Mouse | Inflammatory Arthritis | Evaluating anti-inflammatory and analgesic effects | Reduced pain and inflammation. |
| Stroke Model | Rat | Ischemic Stroke | Assessing neuroprotective effects | Partially reversed the neuroprotective effects of an AT2 receptor agonist. |
Models of Organ Injury and Disease
The angiotensin II type 2 (AT2) receptor antagonist, this compound, has been instrumental in elucidating the role of the AT2 receptor in various pathophysiological models of organ injury and disease.
Colitis: In a rat model of colitis induced by 2,4-dinitrobenzene sulfonic acid (DNBS), administration of this compound was shown to ameliorate colon injury and signs of inflammation. nih.govunipa.it Histopathological examination revealed that this compound reduced colonic lesions, submucosal edema, and infiltration of inflammatory cells. unipa.it The treatment also improved colonic contractility, which is often impaired during inflammation. nih.govunipa.it These findings suggest a pro-inflammatory role for AT2 receptors in this experimental colitis model, which is mitigated by this compound. nih.gov
Hyperoxia-Induced Lung/Heart Injury: In newborn rat models of bronchopulmonary dysplasia (BPD) induced by hyperoxia, this compound has demonstrated protective effects on the cardiopulmonary system. nih.govnih.gov Treatment with this compound attenuated lung and heart injury by reducing pulmonary inflammation, fibrosis, and preventing pulmonary hypertension-induced right ventricular hypertrophy (RVH). nih.govnih.govresearchgate.net Specifically, it reduced the influx of macrophages and neutrophils, decreased the thickness of alveolar septa and the medial walls of small arterioles, and lowered extravascular collagen deposition. nih.govnih.gov These effects indicate that AT2 receptor blockade can mitigate key aspects of neonatal lung injury. merckmillipore.com
Stroke: The role of this compound has been investigated in models of ischemic stroke. In studies using spontaneously hypertensive rats, the neuroprotective effects of the AT2R agonist C21, administered either before or after a stroke, were attenuated by co-administration of this compound. nih.govresearchgate.net This suggests that the protective benefits of AT2R stimulation in stroke are specifically mediated through this receptor. However, in one study, this compound alone appeared to have some beneficial effect on motor function and apoptosis post-stroke, though it reversed the greater improvements seen with an AT2R agonist. ahajournals.org In another study, acute blockade of AT2-receptors with this compound did not influence the autoregulation of cerebral blood flow in spontaneously hypertensive rats. nih.gov
Hypertension: The involvement of the AT2 receptor in blood pressure regulation is complex. In a renal wrap hypertension model, blockade of the AT1 receptor with losartan (B1675146) reduced blood pressure, whereas blockade of the AT2 receptor with this compound significantly increased it. oup.com In spontaneously hypertensive rats (SHR), central stimulation of AT2 receptors with the agonist C21 lowered blood pressure, and this effect was abolished by co-infusion with this compound. nih.gov These studies highlight a counter-regulatory role for the AT2 receptor in hypertension, where its activation promotes vasodilation and its blockade can lead to an increase in blood pressure.
Abdominal Aortic Aneurysms (AAAs): Research into the role of this compound in the development of AAAs has yielded intriguing results. In mouse models, the co-infusion of Angiotensin II with this compound resulted in a marked increase in both the incidence and severity of AAAs compared to Angiotensin II alone. nih.gov This enhancement of AAA formation by this compound was characterized by more severe destruction of the aortic wall. uky.edu However, further studies using mice deficient in the AT2 receptor (AT2 -/y) revealed that this compound augmented Angiotensin II-induced AAAs irrespective of the AT2 receptor's presence. nih.govplos.org This suggests that while this compound exacerbates AAA formation, this particular effect may occur through a mechanism independent of the AT2 receptor. uky.edunih.govplos.org
Assessment of Physiological Parameters
The administration of this compound in various experimental settings has allowed for the detailed assessment of its effects on key physiological parameters.
Blood Pressure: The effect of this compound on blood pressure is highly context-dependent. In healthy human volunteers, intravenous infusion of this compound did not cause significant changes in blood pressure. nih.gov However, intra-brachial arterial infusion in another study on healthy volunteers led to significant increases in mean arterial pressure, an effect not influenced by AT1 receptor blockade. nih.gov In conscious newborn lambs, this compound had no detectable effect on resting blood pressure. nih.gov In contrast, in spontaneously hypertensive rats, systemic administration of this compound elevated systolic blood pressure. researchgate.net Studies on Angiotensin II-induced abdominal aortic aneurysm models in mice showed that this compound had no significant effect on systolic blood pressure. nih.govplos.org
Organ Histopathology: Histopathological analysis has been crucial in evaluating the impact of this compound.
Colitis: In rats with DNBS-induced colitis, this compound treatment led to a distinct reduction in colonic lesions, characterized by less depletion of goblet cells, reduced inflammatory cell infiltration, and less disruption of the colonic architecture. unipa.it
Lung and Heart Injury: In newborn rats with hyperoxia-induced injury, this compound attenuated cardiopulmonary damage by reducing alveolar septal thickness, the medial wall thickness of small arterioles, and preventing right ventricular hypertrophy (RVH). nih.govnih.govresearchgate.net
Aortic Aneurysms: In mouse models of Angiotensin II-induced AAAs, co-administration of this compound resulted in severe destruction of the aortic wall, with transmural breaks in elastin (B1584352) fibers and abnormal collagen accumulation. nih.govuky.edu
Hemodynamics: Studies on the hemodynamic effects of this compound have produced varied results. In healthy young adults, intravenous this compound did not lead to significant changes in cardiac index, stroke index, or systemic vascular resistance. nih.gov Similarly, in conscious lambs, the compound had no detectable effects on systemic or renal hemodynamics, including renal blood flow and renal vascular resistance. nih.gov
Biochemical Markers: The use of this compound has been associated with changes in several biochemical markers of inflammation and oxidative stress. In the DNBS-induced colitis model, this compound treatment dose-dependently reduced myeloperoxidase (MPO) activity, a marker for neutrophil inflammation. unipa.it It also downregulated the generation of nitrites and reactive oxygen species (ROS) in the colonic tissue of these animals. unipa.it In hyperoxia-induced lung injury, this compound reduced extravascular collagen III deposition and the influx of inflammatory cells like macrophages and neutrophils. nih.govnih.gov However, it did not reduce hyperoxia-induced fibrin (B1330869) deposition. nih.gov
Molecular Expression Analysis
Investigations into the molecular mechanisms of this compound often involve analyzing its effects on the expression of relevant genes and proteins.
mRNA and Protein Levels: In a rat model of DNBS-induced colitis, treatment with this compound led to a dose-dependent downregulation of the colonic mRNA expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), as well as inducible nitric oxide synthase (iNOS). unipa.it This was accompanied by a significant decrease in the expression of the p65 subunit of NF-κB, a key transcription factor in inflammatory responses. unipa.it In a mouse model of high-salt-induced organ damage, the anti-fibrotic and anti-inflammatory effects of a novel AT2R agonist were attenuated by this compound, which blocked the agonist's ability to reduce tissue levels of the pro-fibrotic mediator TGF-β1 in the heart and kidney. mdpi.com Studies in hyperoxia-induced lung injury also involved the analysis of differential mRNA expression to understand the cardiopulmonary effects of this compound. nih.govresearchgate.net
Comparative Pharmacological Interventions
To better define the specific role of the AT2 receptor, this compound is frequently used in conjunction with other pharmacological agents that target the renin-angiotensin system (RAS).
Co-administration with AT1R Antagonists (e.g., Losartan, Candesartan (B1668252), Irbesartan, DuP-753)
Co-administration of this compound with AT1 receptor (AT1R) antagonists helps to dissect the opposing roles of the AT1 and AT2 receptors.
Losartan (DuP-753): In studies on anesthetized dogs, the AT1R antagonist losartan (also known as DuP-753) increased renal blood flow and was mildly natriuretic, whereas this compound had no effect on renal hemodynamics but did increase urine volume. nih.gov In a rat model of hypertension, losartan lowered blood pressure, while this compound increased it, demonstrating their counteracting effects. oup.com The depressor action of Angiotensin III in conscious rabbits was blocked by losartan but not by this compound, suggesting the effect is AT1-mediated. ahajournals.org In Angiotensin II-induced AAA models, the formation of aneurysms was completely inhibited by losartan, whereas it was enhanced by this compound. nih.gov
Candesartan: In spontaneously hypertensive rats (SHR), the antihypertensive action of a submaximal dose of candesartan was potentiated by the AT2R agonist CGP42112. ahajournals.org This enhanced effect was presumably due to the stimulation of unopposed AT2 receptors, an effect that would be blocked by this compound. oup.comahajournals.org
Co-administration with AT2R Agonists (e.g., CGP-42112, C21, LP2-3)
Using this compound to block the effects of specific AT2R agonists is a standard method to confirm that the observed effects are indeed mediated by the AT2 receptor.
CGP-42112: In spontaneously hypertensive rats, the blood pressure-lowering effect of the AT2R agonist CGP42112 was abolished by co-administration of this compound. ahajournals.org Similarly, in a stroke model, the neuroprotective effects of CGP42112 were reversed by this compound. ahajournals.org
C21: The hypotensive effect of central infusion of the non-peptide AT2R agonist C21 in hypertensive rats was abolished by co-infusion of this compound. nih.gov Likewise, the neuroprotection against stroke damage afforded by C21 was attenuated by the simultaneous administration of this compound. nih.gov
LP2-3: In a rat model of hyperoxia-induced lung injury, the beneficial effects of the AT2R agonist LP2-3 on right ventricular hypertrophy (RVH) were abolished by co-administration of this compound. nih.govnih.gov
Interaction with Other RAS Components (e.g., Angiotensin I, III, IV, Ang-(1-7), Ang-(1-9))
The specificity of this compound for the AT2 receptor has been pivotal in studying the receptor interactions of various angiotensin peptides.
Angiotensin III (Ang III): In conscious rabbits, large doses of Ang III produced a pressor response followed by a depressor phase. The AT1 antagonist losartan blocked both phases, while this compound had no effect on either, indicating the response is not mediated by AT2 receptors in this model. ahajournals.org Binding studies have shown that Ang III has a high affinity for the AT2 receptor, sometimes comparable to Angiotensin II. portlandpress.com
Angiotensin IV (Ang IV): Radioligand binding assays have demonstrated that Ang IV has a modest affinity for the AT2 receptor, but it exhibits substantial selectivity for the AT2R over the AT1R. portlandpress.com
Angiotensin-(1-7) (Ang-(1-7)): Like Ang IV, Ang-(1-7) shows only modest affinity for the AT2R but is highly selective for it over the AT1R. portlandpress.com
Angiotensin-(1-9) (Ang-(1-9)): In studies of myocardial ischemia/reperfusion injury, the cardioprotective effects of Ang-(1-9) were blocked by this compound, indicating that this peptide exerts its beneficial effects through the AT2 receptor. researchgate.net
Use in Genetically Modified Animal Models (e.g., AT2R knockout mice)
The use of genetically modified animal models, particularly angiotensin II type 2 receptor (AT2R) knockout mice, has been a critical experimental approach for elucidating the precise mechanisms of action of this compound. By comparing the effects of this compound in wild-type animals versus those lacking the AT2R, researchers can distinguish between the compound's AT2R-mediated effects and its potential off-target or AT2R-independent actions.
Studies utilizing AT2R knockout (AT2R-KO or AT2-null) mice have provided invaluable insights into the compound's role in various physiological and pathophysiological processes. These models allow for the investigation of whether the effects observed with this compound administration are truly due to the blockade of the AT2R or if other mechanisms are involved.
Discerning AT2R-Dependent and Independent Cardiovascular Effects
A significant area of investigation has been the cardiovascular system. In models of Angiotensin II (AngII)-induced abdominal aortic aneurysms (AAAs), this compound was found to increase the development of these aneurysms. researchgate.net Crucially, this effect was observed in both wild-type mice and in mice deficient in the AT2 receptor, indicating that the augmentation of AAAs by this compound occurs through an AT2 receptor-independent mechanism. researchgate.net Furthermore, research showed that neither AT2 receptor deficiency itself nor the administration of this compound had a significant impact on AngII-induced thoracic aortic aneurysms or atherosclerosis. researchgate.net Similarly, this compound did not produce a significant effect on systolic blood pressure in either wild-type or AT2 receptor-deficient mice. researchgate.net
In contrast, studies on central blood pressure regulation have highlighted an AT2R-dependent role. Intracerebroventricular injection of AngII led to a more substantial increase in blood pressure in AT2R knockout mice compared to their wild-type counterparts. nih.gov When wild-type mice received a central injection of AngII combined with this compound, they exhibited a greater pressor response than with AngII alone, mirroring the results seen in the knockout mice. nih.gov These findings strongly suggest that central AT2R stimulation has an inhibitory effect on blood pressure, and that this compound's ability to block this receptor is responsible for the amplified pressor response. nih.gov
Research in spontaneously hypertensive rats has also utilized this compound in conjunction with AT1R blockers to probe AT2R's role in cardiac remodeling. nih.gov The results were consistent with studies in transgenic mice with targeted deletion of the AT2R, which suggested that the AT2R does not play a major function in the regulation of cardiac mass. nih.gov
Interactive Data Table: Cardiovascular Effects of this compound in AT2R Knockout Models
| Parameter Studied | Animal Model | Key Finding with this compound | Inference | Citation |
| AngII-Induced Abdominal Aortic Aneurysm (AAA) | LDL receptor -/- mice (AT2 +/y or -/y) | Increased AAAs irrespective of AT2R genotype. | AT2R-independent mechanism. | researchgate.net |
| Systolic Blood Pressure | Wild-type and AT2R deficient mice | No significant effect. | --- | researchgate.net |
| Central Pressor Response to AngII | Wild-type vs. AT2R knockout mice | In WT mice, this compound + AngII caused a greater pressor response, similar to AngII alone in KO mice. | Central AT2R has an inhibitory effect on blood pressure, which is blocked by this compound. | nih.gov |
| Cardiac Hypertrophy | Transgenic mice with targeted AT2R deletion | AT2R deletion had no major function in regulating cardiac mass, consistent with this compound studies in other models. | Confirms a limited role of AT2R in cardiac hypertrophy. | nih.gov |
Metabolic and Renal Function Studies
In the context of renal function and angiogenesis, researchers used mice lacking the angiotensin II type 1a receptor (AT1a–/–) to isolate the effects of the AT2R pathway. jci.org In this model, where the AT2R pathway is still functional, the administration of this compound did not alter ischemia-induced angiogenesis. jci.org This suggests that under these specific conditions, the AT2R is not a primary mediator of this process. jci.org
Interactive Data Table: Metabolic and Other Effects of this compound in Genetically Modified Models
| Physiological System | Animal Model | Key Finding with this compound | Inference | Citation |
| Insulin (B600854) Signaling | AT2R knockout mice | Impaired insulin signaling in female KO mice, consistent with results from chronic this compound treatment. | The metabolic effects of this compound are likely mediated through the AT2R. | nih.gov |
| Ischemia-Induced Angiogenesis | AT1a–/– mice | Did not alter angiogenesis. | AT2R pathway may not be critical for this process in an AT1a-deficient state. | jci.org |
| Vascular Effects of Ang-(1-7) | Mas-knockout mice | In the presence of this compound, Ang-(1-7) caused vasoconstriction. | Suggests a complex interaction between Mas, AT1, and AT2 receptors in the heart. | ahajournals.orgahajournals.org |
| Cognitive Function in Alzheimer's Model | APP transgenic mice | Countered the benefits of losartan on spatial learning, memory, and neurovascular coupling. | Suggests targeting AT2Rs is not an ideal strategy for restoring Aβ-related cognitive deficits. | ahajournals.org |
Investigating Receptor Interactions
Genetically modified models have also been instrumental in dissecting the complex interplay between different components of the renin-angiotensin system. In hearts isolated from Mas-knockout mice (lacking the receptor for Angiotensin-(1-7)), the vascular effects of this compound were examined. ahajournals.orgahajournals.org When the AT1 receptor was blocked, Ang-(1-7) typically caused vasodilation. However, the addition of this compound turned this vasodilation into a vasoconstrictive effect, revealing a functional interaction between the Mas receptor, AT1R, and AT2R in the mouse heart. ahajournals.orgahajournals.org
These experimental approaches, combining the specificity of a pharmacological tool like this compound with the precision of genetic knockout models, are indispensable for validating drug targets and understanding the intricate signaling pathways in which they operate. The findings confirm that while many of this compound's actions are directly attributable to AT2R blockade, certain effects, particularly concerning abdominal aortic aneurysms, proceed through an AT2R-independent pathway, highlighting the compound's complex biological profile. researchgate.net
Critical Analysis and Future Directions in Pd 123319 Research
Considerations Regarding PD 123319 Specificity and Off-Target Effects
Despite its common use as a selective AT2R antagonist, research has highlighted instances where this compound may exhibit AT2R-independent mechanisms or partial agonistic properties, and its specificity can be dose-dependent. plos.orgnih.govresearchgate.netresearchgate.netnih.govdiva-portal.orgnih.govfrontiersin.org
Evidence for AT2R-Independent Mechanisms of Action
Studies have provided compelling evidence that this compound can exert effects independent of AT2R antagonism. For example, in angiotensin II (AngII)-induced abdominal aortic aneurysms (AAAs) in mice, this compound augmented AAA development through an ancillary mechanism that was comparable between AT2R wild-type and AT2R-deficient mice, inferring an AT2R-independent action. plos.orgnih.govresearchgate.net This suggests that in certain contexts, this compound's effects are not solely mediated by its interaction with the AT2R. Another study indicated that this compound increased AngII-induced vasoconstriction in mice through an AT2R-independent mechanism. plos.org It has also been shown that this compound can inhibit the alamandine (B1532146) receptor MrgD, although the relevance of this in specific tissues like lung and heart is considered unlikely due to MrgD's absence there. nih.gov
Potential Partial Agonistic Properties
Recent research indicates that this compound, traditionally regarded as an AT2R antagonist, may possess partial agonistic properties at the AT2R. researchgate.netresearchgate.netdiva-portal.orgnih.govahajournals.org A functional assay measuring nitric oxide (NO) release in human aortic endothelial cells (HAEC) and AT2R-transfected Chinese hamster ovary (CHO) cells demonstrated that this compound, similar to the known AT2R agonist C21, induced NO release, albeit with lower efficacy, suggesting partial agonistic activity. diva-portal.orgnih.gov This dual property could bias the interpretation of functional data, particularly in studies aiming to define AT2R activities solely through antagonism. researchgate.netresearchgate.net
Dose-Dependent Specificity and Non-Specificity
The specificity of this compound has been observed to be dose-dependent, with higher doses potentially leading to off-target effects. For instance, a dose of 3 mg/kg/day of this compound in mice was considered low enough to minimize non-specific effects, yet AT2R-independent effects on AAAs were still observed at this dose. plos.orgnih.gov In contrast, 5 mg/kg/day of this compound decreased atherosclerosis in diabetic apoE−/− mice, while 30 mg/kg/day had no effect on systolic blood pressure in AngII-infused C57BL/6 mice, highlighting varied dose-dependent responses for different parameters. plos.orgnih.gov The selection of an appropriate dose is crucial to minimize non-specific effects. researchgate.net
The following table summarizes some observed dose-dependent effects and specificity considerations of this compound:
| Dose (mg/kg/day) | Observed Effect | AT2R Dependence | Reference |
| 3 | Augmentation of AngII-induced AAAs | Independent | plos.orgnih.gov |
| 3 | No significant effect on AngII-induced atherosclerosis | Independent | plos.orgnih.gov |
| 3 | No significant effect on systolic blood pressure | Independent | plos.orgnih.gov |
| 5 | Decreased atherosclerosis in diabetic apoE−/− mice | Not specified | plos.orgnih.gov |
| 30 | No effect on systolic blood pressure in AngII-infused mice | Not specified | plos.orgnih.gov |
| 0.1 | Prevention of RVH in hyperoxia-induced BPD (newborn rats) | Not specified | nih.gov |
| 0.3, 3, 10 | Amelioration of colon injury and inflammatory signs | Not specified | unipa.it |
Implications for Elucidating AT2R Physiological and Pathophysiological Roles
The complexities surrounding this compound's specificity and potential partial agonism have significant implications for definitively elucidating the roles of AT2R. Historically, AT2R has been considered to counterbalance the effects of the angiotensin II type 1 receptor (AT1R), mediating vasodilation, anti-inflammation, and tissue healing. nih.govnih.govabcam.com However, the use of this compound alone may not always provide unequivocal evidence for AT2R-mediated effects due to its AT2R-independent actions or partial agonistic properties. plos.orgresearchgate.netresearchgate.netdiva-portal.orgnih.gov
For instance, while AT2R stimulation is generally associated with vasodilation, studies using this compound have shown varied results, sometimes even enhancing vasoconstriction in human radial arteries, indicating a divergent role in diseased arteries. nih.gov In the kidney, this compound has been reported to reduce renal levels of NO, cGMP, and bradykinin (B550075), and inhibit sodium excretion, suggesting AT2R's role in natriuresis and renal blood flow. nih.govnih.govoup.com However, the observation that this compound itself can reduce inflammatory responses and oxidative stress in induced colitis models, despite AT2R generally having a protective role, further complicates the interpretation of AT2R function. researchgate.netunipa.it This highlights the necessity for careful consideration of this compound's properties when interpreting experimental outcomes and attributing them solely to AT2R antagonism.
Advanced Methodological Approaches to Validate AT2R-Mediated Effects
To overcome the limitations associated with pharmacological tools like this compound, advanced methodological approaches are crucial for validating AT2R-mediated effects.
Genetic Approaches: The use of AT2R-deficient mice (knockout models) provides a powerful tool to complement pharmacological studies. By comparing responses in wild-type and AT2R-deficient animals, researchers can more definitively ascertain whether an observed effect is truly AT2R-dependent. For example, studies on AngII-induced AAAs demonstrated that this compound augmented AAAs irrespective of AT2R genotype, strongly suggesting an AT2R-independent mechanism. plos.orgnih.govresearchgate.net Similarly, AT2R deficiency has been used to clarify the role of AT2R in blood pressure regulation and renal responses to AngII. oup.com
Highly Selective Agonists and Antagonists: The development and utilization of newer, highly selective non-peptidic AT2R agonists, such as C21, and antagonists with improved specificity are vital. C21, for instance, exhibits significantly higher selectivity for AT2R over AT1R (25,000-fold). ahajournals.org Comparing the effects of this compound with these newer compounds, and observing if they produce similar or opposing effects, can help validate AT2R-mediated actions. For example, C21 has shown neuroprotective effects against stroke that are reversible by this compound, supporting AT2R involvement. nih.gov
Cell-Specific and Tissue-Specific Studies: Focusing on cell-specific and tissue-specific AT2R expression and function can provide clearer insights. Identifying and developing cell- and/or tissue-specific AT2R promoters for transgenic animal models would allow for targeted manipulation of AT2R levels, overcoming the limitations of global strategies that result in ubiquitous receptor expression and numerous biological effects. portlandpress.com
Transcriptomic and Proteomic Analyses: Performing comprehensive 'omics' analyses, such as whole-transcriptome analysis, after treatment with this compound or other AT2R ligands can reveal the molecular pathways affected. For example, transcriptomic analysis of glioblastoma cells treated with this compound revealed differential expression of thousands of genes, providing insights into the mechanistic basis of AT2R antagonism in growth inhibition. pnas.orgnih.gov
Functional Assays: Continued development and refinement of in vitro functional assays, such as those measuring NO release, are crucial for accurately characterizing the agonistic or antagonistic properties of AT2R ligands, including this compound. diva-portal.orgnih.gov
Future Research Avenues for Therapeutic Translation
Future research on this compound and AT2R should prioritize several key avenues to facilitate therapeutic translation:
Clarifying AT2R-Independent Mechanisms: Further investigation into the precise mechanisms underlying the AT2R-independent effects of this compound is essential. Understanding these ancillary mechanisms could potentially uncover new therapeutic targets or refine the interpretation of past and future studies using this compound. plos.orgnih.gov
Defining Partial Agonism in Different Contexts: Comprehensive studies are needed to fully characterize the partial agonistic properties of this compound across various cell types, tissues, and physiological/pathophysiological conditions. This will help in understanding when this compound acts as an antagonist versus a partial agonist, and how this influences the observed biological outcomes. researchgate.netresearchgate.netdiva-portal.orgnih.gov
Development of Next-Generation AT2R Ligands: The limitations of current AT2R ligands, including this compound, underscore the need for developing novel, highly specific, and potent AT2R agonists and antagonists that lack off-target effects and partial agonism. This would provide more reliable pharmacological tools for both basic research and potential therapeutic applications. nih.govnih.govportlandpress.com
Targeted AT2R Modulation for Specific Diseases: Given the counter-regulatory role of AT2R to AT1R and its involvement in vasodilation, anti-inflammation, and tissue repair, future research should focus on targeted AT2R modulation for specific disease states. nih.govnih.govabcam.com For example, AT2R stimulation has shown protective effects in cardiovascular, renal, and brain systems, including reducing cardiac inflammation and fibrosis, promoting natriuresis, and neuroprotection after stroke. nih.govnih.govnih.govscienceopen.com
Investigating AT2R in Complex Disease Models: Research should continue to explore the role of AT2R in complex disease models, such as those involving inflammation, fibrosis, and cancer, utilizing the advanced methodological approaches discussed previously. For instance, AT2R antagonism has shown promise in inhibiting glioblastoma cell growth. pnas.orgnih.gov
Combination Therapies: Exploring the potential of combining AT2R modulation with existing therapies, particularly AT1R blockers, to achieve synergistic or enhanced therapeutic benefits. The concept that AT2R counterbalances AT1R effects suggests that dual modulation could offer superior outcomes in conditions like hypertension and cardiovascular diseases. nih.govportlandpress.comahajournals.orgrsc.org
Modulating AT2R for Anti-inflammatory and Anti-fibrotic Strategies
The AT2R is increasingly recognized for its anti-inflammatory and anti-fibrotic properties, often opposing the pro-inflammatory and pro-fibrotic actions mediated by the AT1R researchgate.netahajournals.orgresearchgate.netfrontiersin.orgfrontiersin.org. This compound has been crucial in confirming these AT2R-mediated protective effects.
Studies have shown that AT2R stimulation consistently reduces inflammatory and pro-fibrotic factors, such as Transforming Growth Factor-beta 1 (TGF-β1), thereby inhibiting myofibroblast differentiation and extracellular matrix (ECM) production mdpi.comresearchgate.netfrontiersin.org. For instance, the AT2R agonist C21 has been demonstrated to reduce tumor necrosis factor-α (TNF-α)-induced interleukin-6 (IL-6) levels in human and murine dermal fibroblasts, an effect that was abolished by pretreatment with this compound, confirming AT2R specificity ahajournals.org. Similarly, in models of high salt-induced cardiac and renal fibrosis and inflammation, the AT2R-selective peptide β-Pro⁷-AngIII inhibited these pathological processes, with its beneficial effects significantly attenuated by this compound mdpi.comresearchgate.net.
The anti-inflammatory actions of AT2R stimulation are linked to the inhibition of key inflammatory mediators, including cyclooxygenase-2 (COX-2), NF-kappaB, and the phosphorylation of STATs ahajournals.orgfrontiersin.org. This compound's ability to counteract the anti-inflammatory effects of AT2R agonists underscores the receptor's role as an endogenous tissue protective system ahajournals.org.
Table: Anti-inflammatory and Anti-fibrotic Effects of AT2R Modulation (Confirmed by this compound)
| AT2R Modulator | Observed Effect | This compound Effect | Disease Model/Context | Reference |
| C21 (agonist) | Reduced TNF-α-induced IL-6 | Abolished effect | Human/murine dermal fibroblasts | ahajournals.org |
| β-Pro⁷-AngIII (agonist) | Inhibited cardiac/renal fibrosis & inflammation | Attenuated effect | High salt-fed mice | mdpi.comresearchgate.net |
| AT2R stimulation (general) | Reduced inflammatory/pro-fibrotic factors (e.g., TGF-β1) | Attenuated effect | Various fibrotic models | researchgate.netfrontiersin.org |
| AT2R stimulation (general) | Inhibited COX-2, NF-kappaB, STAT phosphorylation | N/A (implied counteraction) | General anti-inflammatory | frontiersin.org |
Neuroprotective and Neuroregenerative Potentials
The AT2R has garnered significant interest for its neuroprotective and neuroregenerative capabilities, particularly in the context of neuronal injury and stroke mdpi.comresearchgate.netplos.orgahajournals.orgmdpi.comnih.gov. This compound has been instrumental in demonstrating that the neuroprotective effects observed are indeed mediated by the AT2R.
Activation of the AT2R, for example by the agonist C21, has been shown to induce neuroprotection in models of ischemic stroke, leading to reduced infarct volume and improved neurological function plos.orgmdpi.com. These beneficial effects were sustained long-term in aged rats and were abolished or significantly attenuated by co-administration of this compound ahajournals.orgplos.orgahajournals.orgahajournals.org. AT2R stimulation is associated with increased neuronal survival, decreased apoptosis, and enhanced neurogenesis in neurogenic niches and injury regions nih.govahajournals.org.
The mechanisms underlying AT2R-mediated neuroprotection are diverse, including neurotrophic, anti-inflammatory, anti-chemotactic, and anti-oxidant actions plos.org. AT2R activation has been linked to the stimulation of pro-survival pathways, such as Akt and ERK½ phosphorylation, and the production of neurotrophins like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) nih.govnih.govresearchgate.net. This compound has been used to block these molecular signaling activations, confirming their AT2R dependence nih.govnih.gov. Furthermore, in models of peripheral neuropathy, the neuroprotective effect of ramipril (B1678797) (an ACE inhibitor) was found to be mediated by AT2R activation, as this effect was counteracted by this compound mdpi.com.
Table: Neuroprotective and Neuroregenerative Effects of AT2R Modulation (Confirmed by this compound)
| AT2R Modulator | Observed Effect | This compound Effect | Disease Model/Context | Reference |
| C21 (agonist) | Reduced infarct volume, improved neurological function | Abolished/attenuated effect | Ischemic stroke (rats) | ahajournals.orgplos.orgahajournals.orgahajournals.org |
| CGP42112A (agonist) | Induced neurogenesis, reduced lesion volume | Blocked activation | Traumatic Brain Injury (TBI) | nih.govnih.gov |
| Ramipril (indirect AT2R activation) | Alleviated paclitaxel-induced peripheral neuropathy | Counteracted effect | Paclitaxel-induced peripheral neuropathy (mice) | mdpi.com |
| AT2R stimulation (general) | Increased neuronal survival, decreased apoptosis | Reversed/partially reversed | Cerebral ischemia | ahajournals.orgresearchgate.net |
| AT2R stimulation (general) | Increased NGF and BDNF production | Reduced levels | TBI, general neuroprotection | nih.govnih.gov |
Cardiovascular Disease Management
The AT2R plays a complex, yet often protective, role in cardiovascular disease management, frequently counteracting the detrimental effects of AT1R activation such as vasoconstriction, cell proliferation, and hypertrophy revportcardiol.orgnih.govresearchgate.netrevportcardiol.orgamegroups.orgportlandpress.comamegroups.org. This compound has been essential in delineating these opposing roles.
AT2R activation is associated with vasodilation, often through the bradykinin/nitric oxide (NO)/cGMP pathway, and promotes anti-proliferative and pro-apoptotic effects revportcardiol.orgnih.govmdpi.comoup.comrevportcardiol.orgamegroups.org. In models of myocardial infarction, AT2R stimulation appears to decrease infarct size, cardiac hypertrophy, and fibrosis, while improving cardiac function revportcardiol.orgnih.govrevportcardiol.orgamegroups.org. For instance, the beneficial effects of AT1R blockade on left ventricular remodeling and cardiac function in chronic heart failure models were inhibited by treatment with this compound oup.com. Similarly, the reduction in infarct size after regional myocardial ischemia by AT1R blockade was abolished by pretreatment with this compound oup.com.
However, the role of AT2R in the heart can be controversial, with some studies suggesting a pro-fibrotic effect in certain contexts or no significant difference in AT2R knockout mice after myocardial infarction revportcardiol.orgportlandpress.comphysiology.org. Despite these complexities, this compound continues to be a vital tool for understanding the precise contributions of AT2R signaling in various cardiovascular pathologies, including vascular remodeling, atherosclerosis prevention, and blood pressure regulation revportcardiol.orgnih.govrevportcardiol.orgamegroups.orgamegroups.org.
Table: Cardiovascular Effects of AT2R Modulation (Confirmed by this compound)
| AT2R Modulator | Observed Effect | This compound Effect | Disease Model/Context | Reference |
| AT2R stimulation (general) | Vasodilation (via bradykinin/NO/cGMP) | Abolished vasodilatory response | Vascular smooth muscle cells | revportcardiol.orgoup.comrevportcardiol.orgamegroups.org |
| AT2R stimulation (general) | Decreased infarct size, cardiac hypertrophy, fibrosis | Abolished/inhibited effect | Myocardial infarction, chronic heart failure | revportcardiol.orgnih.govoup.comrevportcardiol.orgamegroups.org |
| AT2R stimulation (general) | Anti-proliferative, pro-apoptotic effects | Inhibited effect | Vascular smooth muscle cells | mdpi.comoup.com |
| This compound (antagonist) | Attenuated cardiopulmonary injury (at low concentrations) | N/A (direct effect of this compound) | Hyperoxia-induced lung/heart injury in newborn rats | physiology.orgnih.gov |
Understanding Complex RAS Interactions
The Renin-Angiotensin System (RAS) is a highly intricate hormonal system regulating blood pressure, fluid, and electrolyte balance, and tissue remodeling ahajournals.orgfrontiersin.orgnews-medical.netahajournals.orgnih.gov. Angiotensin II (Ang II), the primary effector peptide, binds to both AT1R and AT2R, which often exert opposing effects mdpi.comrevportcardiol.orgnih.govresearchgate.netahajournals.orgmdpi.comrevportcardiol.orgamegroups.orgnews-medical.netnih.gov. This compound has been indispensable in unraveling the complex interplay between these receptors and other components of the RAS.
The AT2R pathway is recognized as a counter-regulatory arm of the RAS, generally opposing the vasoconstrictive, proliferative, and pro-inflammatory actions of AT1R ahajournals.orgmdpi.comahajournals.orgnih.gov. Studies using this compound have helped to confirm that certain beneficial effects attributed to AT1R blockers (ARBs) are, in fact, mediated by the unmasked or enhanced activity of the AT2R mdpi.comoup.comahajournals.org. For example, the neuroprotective benefits of AT1R blockade in stroke models were negated by co-administration of this compound, indicating AT2R activation's contribution mdpi.com.
Beyond the classical Ang II-AT1R/AT2R axis, the RAS involves other active peptides like Angiotensin III (Ang III) and Angiotensin-(1-7), and receptors such as MasR ahajournals.orgmdpi.comahajournals.orgnih.govmdpi.com. This compound has been used to investigate the specific receptor through which these peptides exert their effects. For instance, Ang III has been shown to induce natriuresis via AT2R activation in the renal proximal tubule, an effect abolished by this compound ahajournals.org. Furthermore, interactions between AT2R and other systems, such as the dopaminergic system, have been explored using this compound, revealing that the natriuretic effect induced by D1-like receptor stimulation was abolished by this compound, suggesting an interaction to increase sodium excretion portlandpress.com.
The use of this compound allows researchers to isolate and characterize AT2R-specific signaling pathways, which are distinct from AT1R pathways and involve mechanisms like protein phosphatases, nitric oxide, and bradykinin revportcardiol.orgmdpi.comrevportcardiol.org. This selective blockade is critical for fully understanding the intricate balance and cross-talk within the RAS and identifying novel therapeutic targets.
Table: Complex RAS Interactions and this compound's Role
| RAS Component/Interaction | Observed Effect | This compound's Contribution | Reference |
| AT1R blockade effects | Neuroprotection in stroke | Negated neuroanatomical/neurological benefit | mdpi.comahajournals.org |
| Ang III | Induced natriuresis | Abolished effect | ahajournals.org |
| D1-like receptor stimulation | Natriuretic effect | Abolished effect | portlandpress.com |
| Ang II-induced TNF biosynthesis | No effect on TNF biosynthesis | Confirmed AT1R-mediated effect | oup.com |
| Ang II-induced PKC activity | No effect on PKC activity | Confirmed AT1R-mediated effect | oup.com |
Conclusion
Summary of PD 123319's Contributions to AT2R Understanding
This compound has significantly contributed to elucidating the multifaceted functions of the AT2R. Its high selectivity for the AT2R, approximately 10,000-fold greater than for the AT1R, has made it an invaluable pharmacological tool. unipa.it
Counter-Regulatory Role in the Renin-Angiotensin System: Research employing this compound has affirmed the AT2R's counter-regulatory actions to the AT1R. It has helped demonstrate that AT2R activation promotes effects such as vasodilation, natriuresis (increased sodium excretion), and inhibition of cell growth, thereby balancing the vasoconstrictive and proliferative effects of the AT1R. abcam.comahajournals.orgscielo.org
Cardiovascular and Renal Physiology: Studies using this compound have revealed the AT2R's involvement in blood pressure regulation. For instance, it has been shown to abolish AT2R-mediated decreases in mean arterial pressure in female rats, highlighting the receptor's vasodepressor role. ahajournals.org In the kidneys, this compound has been used to confirm that AT2R activation leads to natriuresis by increasing urinary sodium excretion. ahajournals.org
Anti-Growth and Anti-Fibrotic Effects: this compound has been crucial in demonstrating the anti-growth effects of the AT2R. In models of left ventricular hypertrophy (LVH), studies using this compound have largely indicated anti-hypertrophic effects of the AT2R. nih.gov Furthermore, it has been instrumental in showing that AT2R stimulation exerts an antifibrotic role, particularly in the aging hypertensive heart. nih.gov Blocking AT2R with PD123319 has also been shown to prevent leptin-induced cardiomyocyte hypertrophy in in vitro settings. ahajournals.org
Neuroprotection and Neural Differentiation: Investigations utilizing this compound have provided evidence that AT2R stimulation can enhance neurite elongation and promote nerve growth factor (NGF)-induced neuronal differentiation, with these effects being suppressed by this compound pretreatment. mdpi.com It has also been implicated in anti-nociceptive effects, with this compound suppressing Ang II-induced anti-nociception in certain pain models. frontiersin.orgfrontiersin.org
Inflammation and Oxidative Stress Modulation: this compound has been used to explore the AT2R's role in inflammatory processes and oxidative stress. For example, in a rat model of colitis, this compound treatment ameliorated colon injury and inflammatory signs by inhibiting NF-κB activation, inflammatory cytokines, and reactive oxygen species (ROS) generation. unipa.itnih.gov
Metabolic Regulation: Chronic blockade of AT2R with this compound has been observed to reduce glucose uptake in muscles and impair insulin (B600854) receptor signaling, suggesting a physiological role for the AT2R in metabolic processes. ahajournals.orgnih.gov
Wound Healing and Cell Behavior: this compound has been employed in studies examining its effects on human skin cell behavior, where AT2R blockade was found to increase wound closure in a preclinical mouse model. mdpi.com
Glioblastoma Research: this compound has served as a validation tool for the growth inhibitory effects of AT2R antagonists in glioblastoma cells, contributing to the understanding of AT2R as a potential therapeutic target in this aggressive brain tumor. pnas.org
Unresolved Questions and Future Research Imperatives for AT2R and this compound Investigations
Despite the significant contributions of this compound, several unresolved questions and future research imperatives remain concerning the AT2R and the compound itself:
Context-Dependent and Controversial Roles of AT2R: The precise role of the AT2R in certain pathological conditions, such as left ventricular hypertrophy, continues to be debated, with studies yielding conflicting results (pro-hypertrophic, anti-hypertrophic, or neutral effects). nih.gov Further research is needed to clarify these discrepancies, potentially through more refined experimental models or patient stratification.
Specificity of this compound in vivo: While this compound demonstrates high specificity for the AT2R in vitro, some in vivo studies suggest that it may exert effects through mechanisms independent of AT2R antagonism or interact with other receptors. For instance, in studies of Angiotensin II-induced abdominal aortic aneurysms (AAAs), this compound augmented AAA formation even in AT2R-deficient mice, indicating an AT2R-independent mechanism. plos.orgahajournals.org Future research should focus on thoroughly characterizing the in vivo pharmacological profile of this compound across various physiological and pathological contexts to ensure accurate interpretation of results.
Detailed Signal Transduction Mechanisms: The intricate signal transduction pathways downstream of AT2R activation are still not fully elucidated. nih.govoup.com A deeper understanding of how AT2R signaling leads to its diverse protective and, in some cases, seemingly contradictory effects is crucial. Investigating the crystal structure of AT2R in complex with various agonists and antagonists could provide critical insights into its conformational changes and activation mechanisms, potentially revealing novel therapeutic strategies. nih.gov
Clinical Translation and Therapeutic Potential: Despite promising preclinical findings for AT2R modulation in various diseases, the clinical translation of AT2R-targeted therapies has faced challenges. For example, clinical trials for AT2R antagonists in neuropathic pain (e.g., EMA401) have been terminated due to safety concerns or a lack of statistically significant positive outcomes. mdpi.comfrontiersin.orgfrontiersin.org Future research must focus on identifying specific disease indications where AT2R modulation offers a clear therapeutic advantage, refining drug design for improved efficacy and safety, and conducting rigorous clinical trials.
Species Specificity and Ubiquitous Nature: Further investigation is required to understand the ubiquitous nature of AT2R expression, its species-specific differences, and the precise roles of associated antioxidant and anti-inflammatory signaling pathways, particularly in complex conditions like pain. frontiersin.org
Development of Novel Pharmacological Tools: The emergence of novel non-peptide AT2R agonists, such as Compound 21 (C21), is anticipated to help resolve existing controversies and provide a more comprehensive understanding of the AT2R's role within the complex renin-angiotensin system. nih.govresearchgate.net Continued development and characterization of highly selective and potent AT2R-modulating compounds, including both agonists and antagonists, are essential for advancing the field.
These unresolved questions highlight the ongoing complexity of AT2R biology and the continued importance of this compound as a research tool, while also emphasizing the need for continued, rigorous investigation to fully harness the therapeutic potential of AT2R modulation.
Q & A
Q. What is the pharmacological mechanism of PD 123319 in blocking angiotensin II receptors?
this compound selectively antagonizes the angiotensin II type 2 (AT2) receptor with an IC50 of 34 nM, showing minimal affinity for the AT1 receptor. It inhibits AT2-mediated pathways, such as catecholamine (CA) secretion in adrenal models by blocking receptor-operated cation channels and voltage-sensitive Ca²⁺/Na⁺ channels. This specificity is validated through comparative studies with AT1 antagonists like losartan .
Q. What experimental models are commonly used to study this compound’s effects on renal function?
Studies often employ Sprague-Dawley rats under controlled renal perfusion pressure (RPP) to assess this compound’s impact on renal blood flow, natriuresis, and diuresis. Key methodologies include surgical isolation of kidneys, fixed RPP levels (e.g., 90–130 mmHg), and co-administration with angiotensin-converting enzyme inhibitors (e.g., quinapril) to isolate AT2-specific effects .
Q. How does this compound influence catecholamine release in adrenal medulla preparations?
this compound (5–50 nM) suppresses acetylcholine (ACh)-, high K⁺-, and angiotensin II (Ang II)-induced CA secretion in perfused adrenal glands. It acts by inhibiting nicotinic receptor-operated channels and Ang II-triggered Ca²⁺ release from intracellular stores. Baseline CA secretion remains unaffected, confirming its action is stimulus-dependent .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound’s reported effects on blood pressure regulation?
Contradictions arise from differences in administration routes (central vs. peripheral) and dosage. For example, intravenous this compound increases mean arterial pressure (MAP) transiently in hypertensive rats, while central administration may indirectly modulate AT1 receptors. Methodological solutions include:
- Using receptor-specific controls (e.g., losartan for AT1).
- Validating results across multiple models (e.g., isolated organs vs. whole-animal studies).
- Employing dose-response curves to identify off-target effects at higher concentrations .
Q. What experimental designs are recommended to resolve conflicting data on this compound’s renal effects?
Studies report both diuretic and antidiuretic outcomes. To clarify, researchers should:
Q. How does combining this compound with AT2 agonists enhance its inhibitory effects on CA secretion?
Co-administration with CGP 42112 (15 nM) synergistically reduces ACh- and Ang II-induced CA release by up to 59%. This suggests AT2 activation modulates downstream signaling (e.g., tyrosine hydroxylase activity via cGMP), amplifying this compound’s channel-blocking effects. Such combinatorial approaches require rigorous controls to differentiate receptor crosstalk .
Q. What are the limitations of using this compound to study central angiotensin pathways?
Central administration data are inconsistent due to:
- Potential conversion of this compound into AT1-antagonistic metabolites.
- Indirect effects via substance P release.
- Variability in blood-brain barrier penetration. Solutions include intracerebroventricular microinjection with tracer dyes and parallel use of AT2 knockout models .
Methodological Guidelines
- Concentration Ranges : Use 5–50 nM for in vitro adrenal preparations; systemic doses of 1–3 mg/kg in vivo for transient MAP effects .
- Controls : Include AT1 antagonists (e.g., losartan) and receptor-agnostic stimulants (e.g., high K⁺) to confirm AT2 specificity .
- Data Interpretation : Account for time-dependent inhibition (e.g., 90-minute equilibration in perfusion studies) and tissue-specific receptor expression (e.g., adrenal vs. renal AT2 density) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
